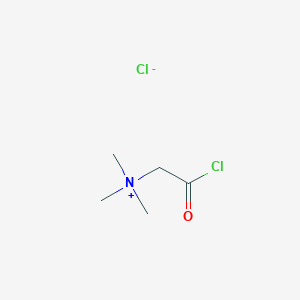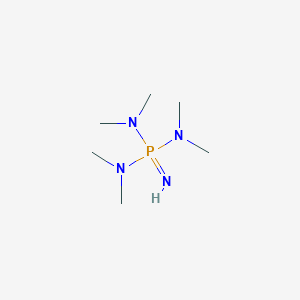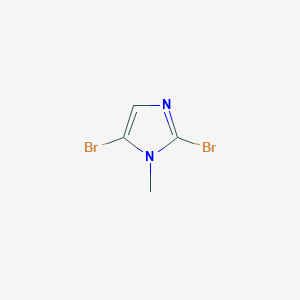
2-甲基-5-甲氧基苯并咪唑
描述
2-Methyl-5-methoxybenzimidazole is an organic compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic compounds characterized by a benzene ring fused to an imidazole ring. This compound has the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It is primarily used in research applications and has shown potential in various scientific fields.
科学研究应用
2-Methyl-5-methoxybenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of corrosion inhibitors and other industrial chemicals.
作用机制
Target of Action
Benzimidazole compounds, a class to which 2-methyl-5-methoxybenzimidazole belongs, are known to interact with various enzymes and proteins in biological systems .
Mode of Action
Benzimidazoles, in general, are known to interfere with the polymerization of microtubules, a critical component of the cell’s cytoskeleton . This interference can lead to degenerative alterations in the cells of the target organism .
Biochemical Pathways
The disruption of microtubule polymerization by benzimidazoles can affect various cellular processes, including cell division and intracellular transport .
Pharmacokinetics
Benzimidazoles are generally known for their good bioavailability and stability .
Result of Action
The inhibition of microtubule polymerization by benzimidazoles can lead to cell death in the target organism .
Action Environment
The action of 2-Methyl-5-methoxybenzimidazole can be influenced by various environmental factors. For instance, benzimidazoles have been reported to act as corrosion inhibitors in certain environments, suggesting that the compound’s action, efficacy, and stability may be influenced by factors such as pH and the presence of certain ions .
生化分析
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Benzimidazoles have been found to exhibit potent anticancer effects in a dose-dependent manner .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-methoxybenzimidazole typically involves the condensation of o-phenylenediamine with methoxyacetic acid under acidic conditions. The reaction is usually catalyzed by an acid such as hydrochloric acid or sulfuric acid. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production methods for 2-Methyl-5-methoxybenzimidazole are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .
化学反应分析
Types of Reactions: 2-Methyl-5-methoxybenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products:
Oxidation: Formation of corresponding benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole compounds.
Substitution: Formation of halogenated or alkylated benzimidazole derivatives.
相似化合物的比较
- 5-Methoxybenzimidazole
- 2-Methylbenzimidazole
- 2-Mercapto-5-methoxybenzimidazole
Comparison: 2-Methyl-5-methoxybenzimidazole is unique due to the presence of both a methyl and a methoxy group on the benzimidazole ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, 5-Methoxybenzimidazole lacks the methyl group, which can influence its reactivity and interaction with biological targets. Similarly, 2-Mercapto-5-methoxybenzimidazole has a thiol group instead of a methyl group, which significantly alters its chemical behavior and applications .
属性
IUPAC Name |
6-methoxy-2-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-10-8-4-3-7(12-2)5-9(8)11-6/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQUHMCADKEUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393174 | |
| Record name | 2-Methyl-5-methoxybenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-81-4 | |
| Record name | 6-Methoxy-2-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-methoxybenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-methyl-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















